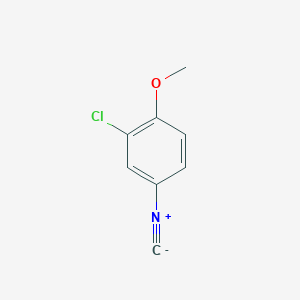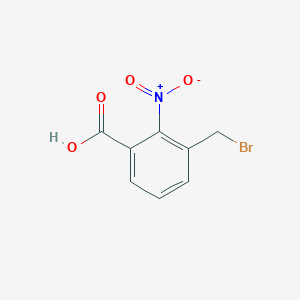![molecular formula C10H5F3N4 B3032059 Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]- CAS No. 101398-31-6](/img/structure/B3032059.png)
Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely involve a propanedinitrile group (a three-carbon chain with two cyano groups) linked to a phenyl ring via a hydrazone linkage. The phenyl ring would carry a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
X-Ray Diffraction Studies
Propanedinitrile derivatives, like 2-(2-(2-hydroxy-4-nitrophenyl) hydrazono)-1,3-diphenyl propane-1,3-dione, have been studied using X-ray diffraction to understand their crystal and molecular structures. These studies reveal their monoclinic crystal structures and the hydrazo forms of these compounds (Bahmanova et al., 2019).
Antitumor Evaluation
Research on substituted 2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogues, including compounds related to propanedinitrile, shows potential antitumor activity. For instance, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione demonstrated broad spectrum antitumor activity (Al-Suwaidan et al., 2015).
CC Bond Cleavage Studies
Studies on 2-(2-(para-substituted phenyl)hydrazono)-4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones have demonstrated regioselective carbon–carbon bond cleavage, leading to the formation of ethanones upon heating in methanol–water (Solhnejad et al., 2013).
Synthesis of Selenium-Containing Heterocycles
The reaction of phenyl isoselenocyanate with malononitrile in the presence of Et3N leads to the formation of ketene N,Se-hemiacetal, which is an intermediate in the synthesis of selenium-containing heterocycles (Sommen et al., 2007).
Synthesis of Benzenediazonium Compounds
Research on the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, a related compound, has led to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester, which are significant in chemical synthesis (Zhu & Desmarteau, 1993).
Applications in Heterocyclic Synthesis
2-Arylhydrazononitriles, closely related to propanedinitrile, are utilized in the synthesis of various heterocyclic substances, demonstrating antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)8-3-1-2-4-9(8)17-16-7(5-14)6-15/h1-4,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFPADXPOKBSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NN=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343393 | |
| Record name | Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101398-31-6 | |
| Record name | Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



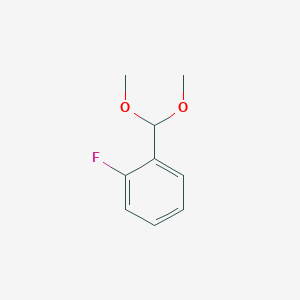
![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)
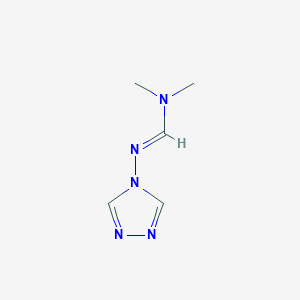
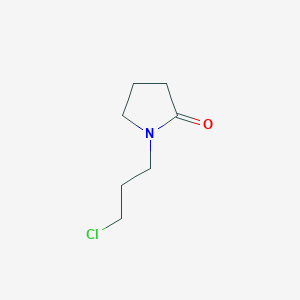
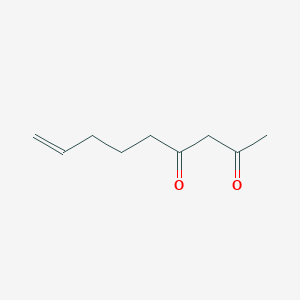
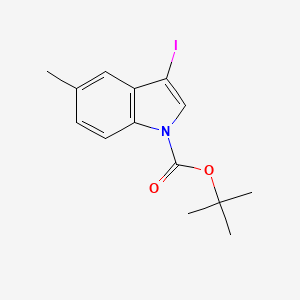
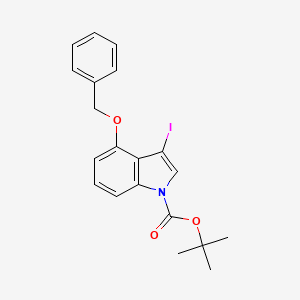


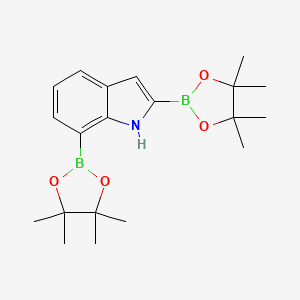
![3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid](/img/structure/B3031996.png)
